

Thalidomide-NH-C6-NH-Boc: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thalidomide-NH-C6-NH-Boc*

Cat. No.: *B2836669*

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An In-depth Technical Guide on a Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

Introduction

Thalidomide-NH-C6-NH-Boc is a synthetic bifunctional molecule that has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of **Thalidomide-NH-C6-NH-Boc**, its chemical properties, its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and its application in the design and synthesis of PROTACs for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Core Compound Profile: Thalidomide-NH-C6-NH-Boc

Thalidomide-NH-C6-NH-Boc is an E3 ligase ligand-linker conjugate. It consists of a thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon (C6) alkyl linker. The linker is terminated with a Boc (tert-butyloxycarbonyl) protected amine group. The Boc protecting group allows for a modular approach to PROTAC synthesis, where it can be selectively removed to enable conjugation with a ligand for a specific protein of interest.

Chemical and Physical Properties

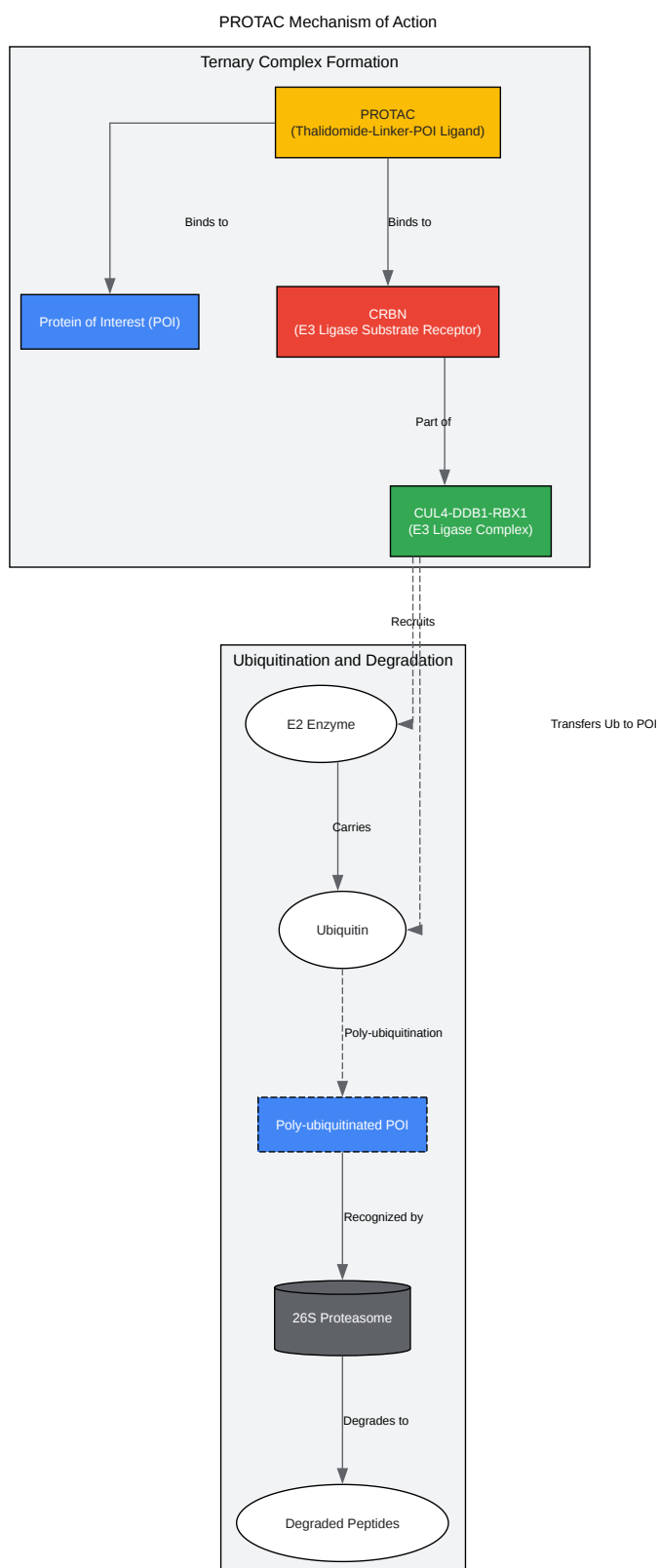
Property	Value
Chemical Formula	C ₂₄ H ₃₂ N ₄ O ₆
Molecular Weight	472.53 g/mol
CAS Number	2093536-13-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO, DMF
Storage	Store at -20°C for long-term stability

Mechanism of Action: The Role in PROTAC Technology

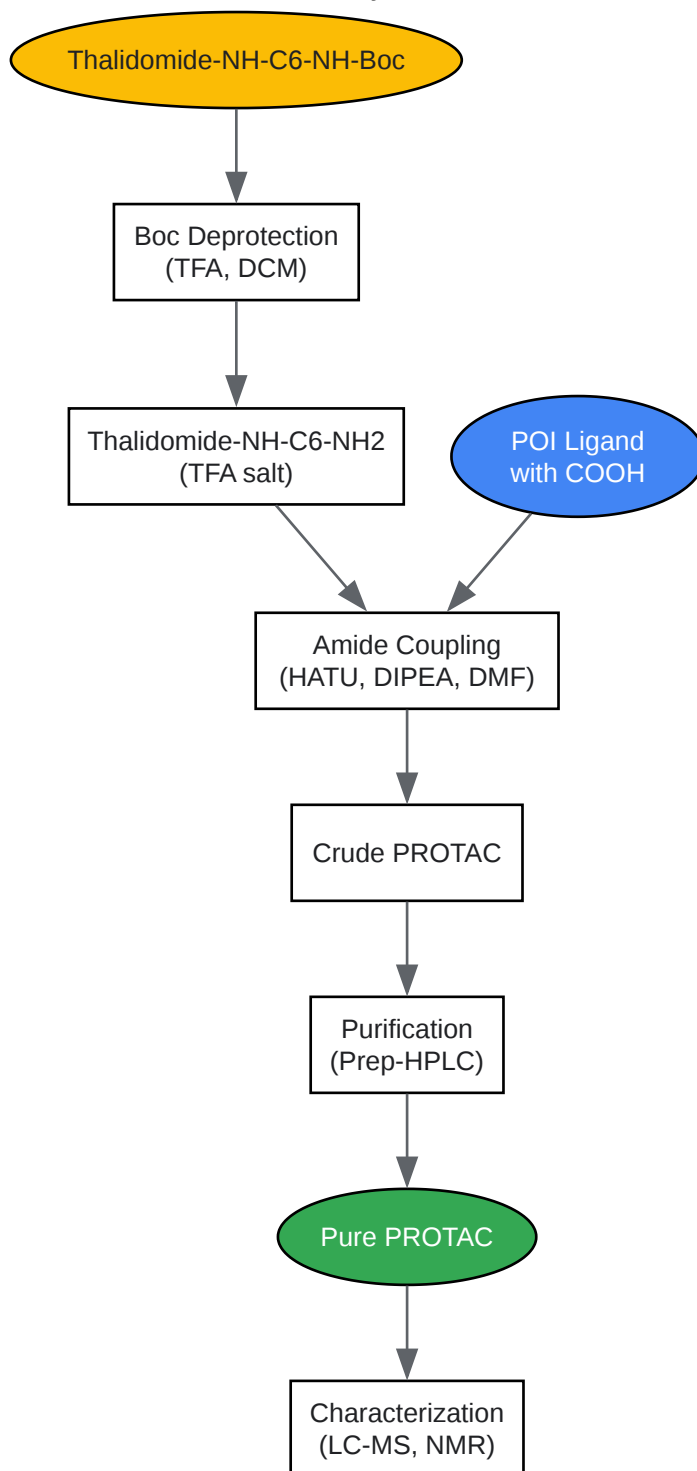
Thalidomide-NH-C6-NH-Boc is a fundamental building block for constructing PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.

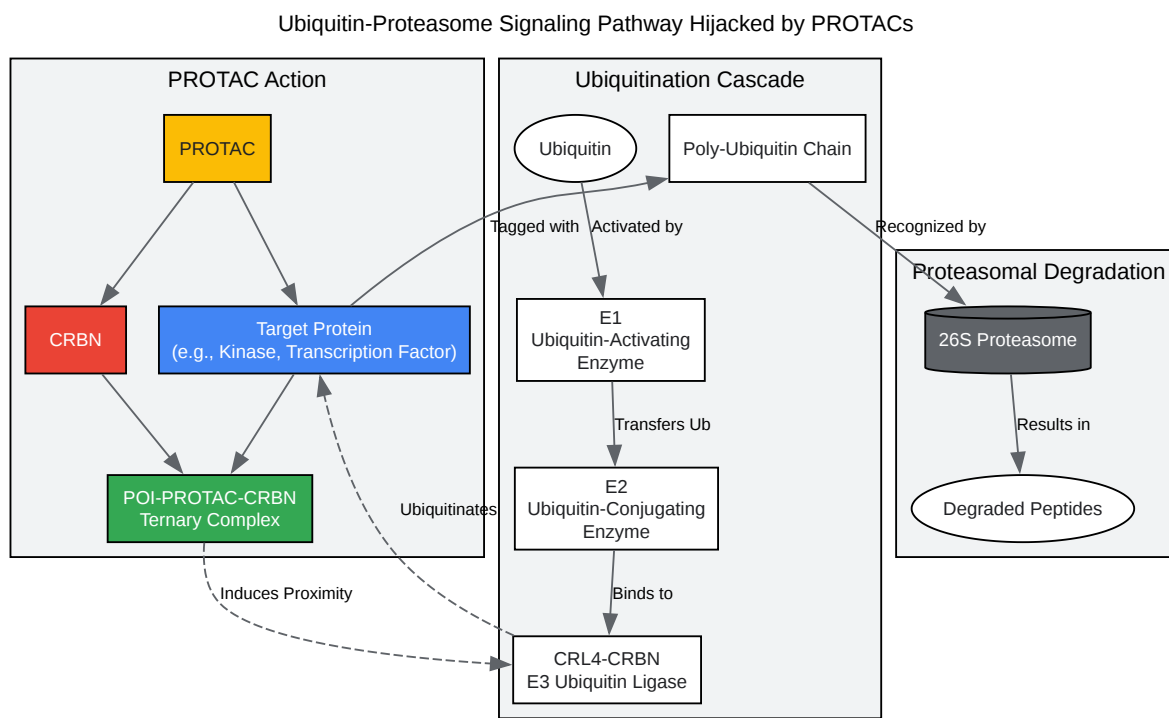
The thalidomide component of the molecule binds to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.^{[1][2][3]} This binding event recruits the E3 ligase machinery. A complete PROTAC, synthesized from **Thalidomide-NH-C6-NH-Boc**, also contains a ligand for a protein of interest (POI). This heterobifunctional nature allows the PROTAC to simultaneously bind to both the POI and CRBN, forming a ternary complex.

Within the ternary complex, the E3 ligase is brought into close proximity to the POI, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.^[4]



General PROTAC Synthesis Workflow





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References

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- To cite this document: BenchChem. [Thalidomide-NH-C6-NH-Boc: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2836669#what-is-thalidomide-nh-c6-nh-boc]

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